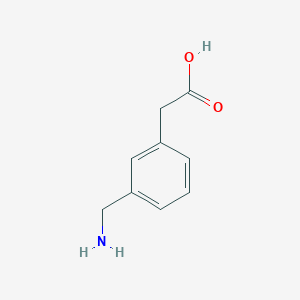

3-Aminomethyl-phenylacetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[3-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMILONVYAUZURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623816 | |

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-43-7 | |

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Aminomethyl-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Aminomethyl-phenylacetic acid, a bifunctional molecule of significant interest in contemporary drug discovery and development. Its unique structure, incorporating both a primary amine and a carboxylic acid separated by a phenylacetic acid scaffold, renders it a versatile building block, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document delves into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering a critical resource for researchers leveraging this compound in their scientific endeavors.

Introduction: A Molecule at the Crossroads of Chemistry and Biology

This compound (CAS No: 113520-43-7) is a non-proteinogenic amino acid derivative that has emerged from relative obscurity to become a key player in the design of novel therapeutics. Its structural arrangement, featuring a reactive primary amine and a carboxylic acid, allows for orthogonal chemical modifications, making it an ideal component for constructing complex molecular architectures. While its intrinsic biological activity is not extensively documented, its utility as a linker in PROTACs has cemented its importance in medicinal chemistry. PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component, for which this compound is a prime example, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide aims to provide a detailed exposition of the chemical properties of this compound to empower its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in chemical synthesis and biological assays.

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| IUPAC Name | 2-[3-(aminomethyl)phenyl]acetic acid | PubChem[1] |

| CAS Number | 113520-43-7 | PubChem[1] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| pKa (acidic) | 4.17 ± 0.10 | ChemicalBook[2] |

| pKa (basic) | 9.5 (amine) (estimated) | - |

| XLogP3 | -1.8 | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water (predicted) | - |

Note: The predicted pKa values suggest that this compound exists as a zwitterion at physiological pH.

Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive set of publicly available, experimentally derived spectra for the free molecule is limited, data for its derivatives and related compounds, in conjunction with theoretical predictions, can guide its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the methylene protons of the acetic acid moiety. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the benzylic carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (Primary Amine): Two bands in the region of 3500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

-

C-N stretch (Amine): In the fingerprint region.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak at m/z 165, with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the benzylic bond.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, typically involving the introduction of the aminomethyl group onto a phenylacetic acid precursor. A common and effective strategy is the reduction of a nitrile.

Synthesis via Reduction of 3-Cyanophenylacetic Acid

This method offers a direct and high-yielding pathway to the target molecule.

Figure 1: General workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyanophenylacetonitrile

This protocol is a representative example based on established chemical transformations and may require optimization.

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 3-cyanophenylacetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the final product in high purity.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the carboxylic acid.

Reactivity of the Amino Group

The primary amine is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides. This is a common reaction for its incorporation into PROTAC linkers.

-

Alkylation: Reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Protection: The amino group can be protected with standard protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to allow for selective reaction at the carboxylic acid terminus.

Reactivity of the Carboxylic Acid Group

The carboxylic acid can be activated and reacted with nucleophiles:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide Bond Formation: Activation with coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with an amine. This is another key reaction for its use in PROTAC synthesis.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Figure 2: Reactivity map of this compound.

Stability

This compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or extreme pH and temperature conditions should be avoided. As an amino acid, it may be susceptible to degradation under certain biological conditions.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a linker in the design and synthesis of PROTACs.

Role as a PROTAC Linker

The linker is a critical component of a PROTAC, connecting the target protein-binding ligand to the E3 ligase-binding ligand. The length, rigidity, and chemical nature of the linker, for which this compound serves as a foundational element, profoundly impact the PROTAC's ability to form a stable and productive ternary complex, ultimately leading to target protein degradation.[2][3]

A notable example is its use in the synthesis of DU-14, a PROTAC that targets Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TC-PTP) for degradation, with potential applications in cancer immunotherapy.[2]

Workflow for PROTAC Synthesis using this compound

Figure 3: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound.

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Note: This is a general protocol and may require optimization for specific applications. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate should be used.[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related isomers such as 3-aminophenylacetic acid can provide guidance on safe handling practices.[5]

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[5]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical entity with a growing footprint in modern drug discovery. Its bifunctional nature, coupled with a rigid phenylacetic acid backbone, makes it an attractive component for the construction of complex molecules, particularly as a linker in PROTACs. This guide has provided a comprehensive overview of its chemical properties, from its physicochemical and spectroscopic characteristics to its synthesis, reactivity, and applications. As the field of targeted protein degradation continues to expand, a thorough understanding of the properties of key building blocks like this compound will be indispensable for the rational design and successful development of next-generation therapeutics.

References

- PubChem. This compound. [Link]

- SIELC Technologies. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. [Link]

Sources

- 1. This compound | C9H11NO2 | CID 22247029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 113520-43-7 [amp.chemicalbook.com]

- 4. Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. americanelements.com [americanelements.com]

An In-depth Technical Guide to 3-Aminomethyl-phenylacetic Acid: A Key Linker in Targeted Protein Degradation

CAS Number: 113520-43-7

Introduction: Beyond Inhibition, Towards Elimination

For decades, the paradigm of drug discovery has been largely dominated by the concept of occupancy-driven pharmacology, where small molecules are designed to bind to and inhibit the function of pathogenic proteins. While this approach has yielded numerous life-saving therapies, it is not without its limitations. Many proteins lack suitable binding pockets for effective inhibition, and the requirement for sustained target occupancy can lead to off-target effects and the development of drug resistance.

A revolutionary approach that is rapidly gaining traction in modern drug development is targeted protein degradation (TPD). This strategy does not merely inhibit the function of a target protein but instead co-opts the cell's own protein disposal machinery to completely eliminate it. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The architecture of a PROTAC is elegantly simple, consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties. While the choice of the POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive component. Its length, rigidity, and chemical composition are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the degrader. This technical guide focuses on a specific and increasingly important linker building block: 3-Aminomethyl-phenylacetic acid .

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is paramount for the rational design of PROTACs. These properties influence the overall solubility, permeability, and conformational flexibility of the final degrader molecule.

| Property | Value | Source |

| CAS Number | 113520-43-7 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| IUPAC Name | 2-[3-(aminomethyl)phenyl]acetic acid | |

| Canonical SMILES | C1=CC(=CC(=C1)CN)CC(=O)O |

Synthetic Strategy: A Plausible Route to a Versatile Linker

Proposed Experimental Protocol: A Two-Step Synthesis

This proposed protocol is based on common organic synthesis techniques and provides a logical pathway to obtain this compound.

Step 1: Synthesis of Methyl 2-(3-(bromomethyl)phenyl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(m-tolyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.05 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux under irradiation with a UV lamp for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 2-(3-(bromomethyl)phenyl)acetate.

Step 2: Synthesis of this compound

-

Method A: Gabriel Synthesis

-

Alkylation: Dissolve methyl 2-(3-(bromomethyl)phenyl)acetate (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF). Heat the mixture at 80-100 °C for 2-4 hours.

-

Hydrolysis: After cooling, add hydrazine hydrate (2 equivalents) to the reaction mixture and reflux for 2-4 hours to cleave the phthalimide group.

-

Work-up: Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent to remove the phthalhydrazide byproduct.

-

Isolation: Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate the product, this compound. Filter, wash with cold water, and dry.

-

-

Method B: Direct Amination followed by Hydrolysis

-

Amination: Bubble ammonia gas through a solution of methyl 2-(3-(bromomethyl)phenyl)acetate in a suitable solvent at room temperature.

-

Hydrolysis: Once the amination is complete, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to hydrolyze the ester and any intermediate amide.

-

Isolation: Acidify the reaction mixture to a pH of approximately 7 to precipitate the zwitterionic this compound.

-

Application in PROTAC Development: The Case of DU-14

The utility of this compound as a PROTAC linker is exemplified in the development of DU-14, a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[1][2] These two phosphatases are key negative regulators in multiple signaling pathways, including those involved in cancer and metabolic diseases.

PROTAC Synthesis Workflow: Construction of DU-14

The synthesis of a PROTAC like DU-14 is a multi-step process that involves the strategic coupling of the POI ligand, the linker, and the E3 ligase ligand.

Caption: General workflow for the synthesis of the PROTAC DU-14.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

DU-14 functions by forming a ternary complex between PTP1B or TC-PTP and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the polyubiquitination of the target phosphatases, marking them for degradation by the 26S proteasome.

Caption: Mechanism of PROTAC-mediated degradation of PTP1B/TC-PTP by DU-14.

Biological Activity of DU-14

The efficacy of DU-14 has been demonstrated in various cell lines, where it induces potent and selective degradation of both PTP1B and TC-PTP.

| Parameter | PTP1B | TC-PTP | Cell Line | Source |

| DC₅₀ (nM) | 4.3 | 4.8 | HEK293 | |

| DC₅₀ (nM) | 10 | 12 | MC38 |

Signaling Pathway Modulation: Impact on Cancer Immunotherapy

PTP1B and TC-PTP are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in the cellular response to interferons (IFNs).[1] By degrading PTP1B and TC-PTP, DU-14 enhances IFN-γ signaling, leading to increased expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells. This, in turn, promotes the recognition and killing of cancer cells by cytotoxic T lymphocytes, highlighting the potential of this approach in cancer immunotherapy.

Caption: DU-14-mediated enhancement of IFN-γ signaling.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile linker in the rapidly evolving field of targeted protein degradation. Its application in the development of the potent PTP1B/TC-PTP dual degrader DU-14 underscores the critical role of linker design in achieving high efficacy and selectivity. The ability of DU-14 to enhance anti-tumor immunity by modulating the JAK-STAT signaling pathway opens up new avenues for the development of novel cancer immunotherapies.

As our understanding of the complex interplay between linker structure and PROTAC function deepens, we can expect to see the development of even more sophisticated and effective degraders. The continued exploration of novel linkers, including derivatives of this compound, will be instrumental in expanding the scope of targeted protein degradation to a wider range of challenging drug targets.

References

- Dong J, et al. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angew Chem Int Ed Engl. 2023 May 22;62(22):e202303818. [Link]

- DU-14 is a bona fide PTP1B/TC-PTP dual PROTAC.

- PubChem Compound Summary for CID 22247029, this compound.

Sources

A Technical Guide to 3-Aminomethyl-phenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 3-Aminomethyl-phenylacetic acid (3-AMPA), a bifunctional organic compound of increasing significance in the fields of medicinal chemistry and drug development. We will explore its core physicochemical properties, with a primary focus on its molecular weight, and delve into its synthesis, analytical characterization, and critical applications. The document is intended for researchers, chemists, and drug development professionals, offering expert insights into the practical utility of 3-AMPA, most notably as a structural linker in the design of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for characterization and diagrams illustrating synthetic and mechanistic pathways are provided to support laboratory applications.

Introduction and Core Significance

This compound is a non-proteinogenic amino acid derivative. Structurally, it is a substituted phenylacetic acid, featuring both an acidic carboxyl group and a basic aminomethyl group. This dual functionality makes it a versatile building block, or scaffold, in organic synthesis. The spatial arrangement of the functional groups—a meta-substitution pattern on the phenyl ring—provides a rigid, defined geometry that is highly sought after in the design of complex bioactive molecules. While its parent compound, phenylacetic acid, is known as a plant auxin and a catabolite of phenylalanine, the strategic placement of the aminomethyl group gives 3-AMPA unique utility, particularly in the construction of heterobifunctional molecules for targeted protein degradation.[1]

Physicochemical Properties and Key Identifiers

The fundamental characteristics of a compound are critical for its application in experimental design. The properties of this compound are summarized below. Its molecular weight is a cornerstone for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3] |

| IUPAC Name | 2-[3-(aminomethyl)phenyl]acetic acid | [2] |

| CAS Number | 113520-43-7 | [2][3] |

| Appearance | Off-white to white solid (typical) | Inferred from supplier data |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Common Derivatives

In practical applications, 3-AMPA is often used in its salt form for improved solubility or with protecting groups during synthesis.

-

Hydrochloride Salt: The compound is frequently supplied as [3-(Aminomethyl)phenyl]acetic acid hydrochloride (CAS: 42288-55-1). The addition of HCl increases the molecular weight to 201.65 g/mol and enhances its solubility in aqueous media.[4]

-

Fmoc-Protected Form: For applications in peptide synthesis or linker chemistry, the amine is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-3-aminomethyl-phenylacetic acid (CAS: 631915-50-9) has a molecular weight of approximately 387.43 g/mol .[5][6] This protection strategy is crucial for preventing unwanted side reactions of the primary amine during carboxyl group activation and coupling.

Synthesis and Manufacturing Overview

The industrial preparation of this compound is a multi-step process that requires careful control of regioselectivity. One documented pathway begins with p-nitrophenylacetonitrile, a readily available starting material.[7][8] The causality behind this complex route lies in the need to introduce functional groups at specific positions on the aromatic ring, which is not trivial. The nitro group serves as a director and can be transformed into the required amino group at a later stage.

A generalized workflow for this synthesis is outlined below.

Caption: High-level workflow for the synthesis of 3-AMPA.

Analytical Characterization Protocols

Confirming the identity, purity, and structural integrity of 3-AMPA is paramount before its use in sensitive applications like drug synthesis. A multi-pronged analytical approach is required for a self-validating system of quality control.

Caption: Standard analytical workflow for quality control of 3-AMPA.

Protocol for Identity Confirmation by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of protons.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-AMPA and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Expert Insight: DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups. If using D₂O, these protons will exchange with deuterium and their signals will disappear, which can also be a useful diagnostic tool.

-

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Analysis (Expected Signals):

-

Aromatic Protons: Multiple signals in the ~7.0-7.5 ppm range.

-

Acetic Acid Methylene (-CH₂COOH): A singlet around ~3.6 ppm.

-

Aminomethyl Methylene (-CH₂NH₂): A singlet around ~3.8-4.0 ppm.

-

NH₂ and COOH Protons: Broad signals that can vary in chemical shift depending on concentration and solvent.

-

-

Protocol for Purity Assessment by HPLC-UV

-

Objective: To quantify the purity of the sample by separating it from any impurities.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of 3-AMPA at 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Expert Insight: TFA is used as an ion-pairing agent to improve peak shape for the amine and carboxylic acid functionalities.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm, where the phenyl ring exhibits strong absorbance.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is common for research-grade material.

-

Core Application: A Linker in PROTAC Drug Development

The most prominent modern application of this compound is as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][9]

Mechanism of Action: PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins. They consist of three parts: (1) a ligand that binds to the target protein, (2) a ligand that recruits an E3 ubiquitin ligase, and (3) a linker that connects the two. By bringing the target and the E3 ligase into close proximity, the PROTAC induces the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.

3-AMPA is an ideal linker component because its phenyl ring provides a rigid, predictable structure, controlling the distance and spatial orientation between the two ends of the PROTAC. This rigidity is crucial for optimizing the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). For example, 3-AMPA has been used in the synthesis of DU-14, a PROTAC that targets protein tyrosine phosphatases PTP1B and TC-PTP for degradation.[3]

Caption: 3-AMPA as a rigid linker in a PROTAC, facilitating ternary complex formation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on its chemical class and related compounds are prudent.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.

-

Hazards: Based on the parent compound phenylacetic acid, it may cause serious eye irritation.[10][11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is often recommended by suppliers.[12]

Conclusion

This compound, with a definitive molecular weight of 165.19 g/mol , is far more than a simple chemical intermediate. Its defined structure and bifunctional nature make it an enabling tool for advanced medicinal chemistry. The insights provided in this guide—from its fundamental properties and synthesis to its critical role as a rigid linker in the revolutionary field of targeted protein degradation—underscore its value to researchers and drug developers. Proper analytical characterization is essential to ensure its successful application in the synthesis of next-generation therapeutics.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22247029, this compound.

- American Elements. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.

- LookChem. (n.d.). Fmoc-3-aminomethyl-phenylacetic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45263723, [3-(Aminomethyl)phenyl]acetic acid hydrochloride.

- Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.

- Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

- Google Patents. (n.d.). US2881210A - Process of preparing p-aminomethylphenylacetic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49866934, 3-(3-Aminomethyl-phenylazo)phenyl-acetic acid.

- Wikipedia. (n.d.). Phenylacetic acid.

- Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid.

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H11NO2 | CID 22247029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [3-(Aminomethyl)phenyl]acetic acid hydrochloride | C9H12ClNO2 | CID 45263723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-3-aminomethyl-phenylacetic acid - CAS:631915-50-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. Fmoc-3-aminomethyl-phenylacetic acid|lookchem [lookchem.com]

- 7. Industrial preparation method for 3-amino phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google Patents [patents.google.com]

- 9. This compound CAS#: 113520-43-7 [amp.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Aminomethyl-phenylacetic Acid

Introduction

3-Aminomethyl-phenylacetic acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules and complex chemical structures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical analysis of each route's advantages, limitations, and practical considerations for researchers and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, primarily centered around the introduction of the aminomethyl group onto a pre-existing phenylacetic acid framework or the construction of the phenylacetic acid moiety on a molecule already containing the nitrogen functionality. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will focus on three principal and field-proven synthetic routes:

-

The Gabriel Synthesis Pathway: A classic and reliable method for the introduction of a primary amine.

-

The Reductive Pathway from a Cyano Group: A robust method involving the reduction of a nitrile to the corresponding amine.

-

The Reductive Amination Pathway: A versatile approach that forms the amine through the reduction of an imine intermediate.

Pathway 1: The Gabriel Synthesis

The Gabriel synthesis is a venerable and highly effective method for the selective formation of primary amines, avoiding the over-alkylation often problematic in other amination methods.[1] This pathway involves the N-alkylation of phthalimide with a suitable haloalkyl substrate, followed by the liberation of the primary amine.

Causality and Strategic Choices

The choice of the Gabriel synthesis is underpinned by its high fidelity in producing primary amines. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), and its steric bulk prevents multiple alkylations of the nitrogen atom.[1] The subsequent cleavage of the phthaloyl group, typically with hydrazine, is a robust and high-yielding transformation.[2][3] This method is particularly advantageous when a clean conversion to the primary amine is critical.

Visualizing the Gabriel Synthesis Pathway

Caption: The Gabriel synthesis route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)phenylacetic acid

This initial step involves the radical bromination of the benzylic methyl group of 3-methylphenylacetic acid. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, minimizing side reactions. A radical initiator, such as benzoyl peroxide, is required to start the reaction.[4]

-

Materials: 3-Methylphenylacetic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide, Chlorobenzene.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 3-methylphenylacetic acid (1 equivalent) in chlorobenzene.

-

Add N-Bromosuccinimide (1.2 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

-

Heat the mixture to 85-90 °C under irradiation with a white light lamp to initiate the reaction. The reaction is exothermic and the temperature may rise to 110 °C. Maintain the temperature between 90-110 °C for 6-12 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the solid and wash the filter cake with water.

-

The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

-

Step 2: Synthesis of 3-(Phthalimidomethyl)phenylacetic acid

This step is a classic SN2 reaction where the nucleophilic phthalimide anion displaces the bromide from 3-(bromomethyl)phenylacetic acid.

-

Materials: 3-(Bromomethyl)phenylacetic acid, Potassium phthalimide, Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)phenylacetic acid (1 equivalent) in anhydrous DMF.

-

Add potassium phthalimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The use of a polar aprotic solvent like DMF accelerates the reaction.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain 3-(phthalimidomethyl)phenylacetic acid.

-

Step 3: Synthesis of this compound (Hydrazinolysis)

The final step involves the cleavage of the phthaloyl protecting group using hydrazine, which proceeds via nucleophilic acyl substitution to form a stable phthalhydrazide precipitate, liberating the desired primary amine.[3]

-

Materials: 3-(Phthalimidomethyl)phenylacetic acid, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Suspend 3-(phthalimidomethyl)phenylacetic acid (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

-

Filter off the phthalhydrazide precipitate.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of approximately 7 to precipitate the product, this compound.

-

Filter the product, wash with cold water, and dry under vacuum.

-

Pathway 2: Reduction of a Cyano Group

This pathway is a highly efficient and common industrial method for the synthesis of primary amines. It involves the catalytic hydrogenation of a nitrile (cyano group) to an aminomethyl group. The nitrile precursor, 3-cyanophenylacetic acid or its ester, can be synthesized from the corresponding bromo-substituted compound.

Causality and Strategic Choices

Catalytic hydrogenation is a clean and atom-economical reaction, with hydrogen gas as the reductant and water as the primary byproduct.[1][2] Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[1] Esterification of the carboxylic acid prior to reduction can sometimes improve solubility and prevent catalyst poisoning.

Visualizing the Reductive Pathway

Caption: The reductive pathway from a cyano-substituted precursor.

Experimental Protocols

Step 1 & 2: Synthesis and Esterification of 3-Cyanophenylacetic acid

The synthesis of 3-cyanophenylacetic acid can be achieved by the cyanation of 3-bromophenylacetic acid. Subsequent esterification can be performed using standard methods like Fischer esterification.

-

Materials: 3-Bromophenylacetic acid, Sodium cyanide, Methanol, Sulfuric acid.

-

Procedure (Esterification of 3-Cyanophenylacetic acid):

-

In a round-bottom flask, dissolve 3-cyanophenylacetic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-cyanophenylacetate.[6]

-

Step 3: Catalytic Hydrogenation of Methyl 3-cyanophenylacetate

This is the key reduction step to form the primary amine.

-

Materials: Methyl 3-cyanophenylacetate, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve methyl 3-cyanophenylacetate (1 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 wt% of the substrate).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours).

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl 3-aminomethyl-phenylacetate.[1]

-

Step 4: Hydrolysis of Methyl 3-aminomethyl-phenylacetate

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials: Methyl 3-aminomethyl-phenylacetate, Sodium hydroxide or Hydrochloric acid.

-

Procedure (Base-catalyzed hydrolysis):

-

Dissolve the crude methyl 3-aminomethyl-phenylacetate in a mixture of water and a co-solvent like methanol.

-

Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 7 to precipitate the zwitterionic product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[7]

-

Pathway 3: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8] In this pathway, an aldehyde precursor, 3-formylphenylacetic acid (or its ester), reacts with an amine source (ammonia in this case) to form an imine, which is then reduced in situ to the desired primary amine.[9][10]

Causality and Strategic Choices

This one-pot procedure is highly efficient. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred because it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing side reactions.[11][12]

Visualizing the Reductive Amination Pathway

Caption: The reductive amination pathway for the synthesis of this compound.

Experimental Protocols

Step 1 & 2: Reductive Amination of Methyl 3-formylphenylacetate

This one-pot procedure combines imine formation and reduction.

-

Materials: Methyl 3-formylphenylacetate, Ammonium acetate or ammonia in methanol, Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Procedure:

-

Dissolve methyl 3-formylphenylacetate (1 equivalent) in methanol in a round-bottom flask.

-

Add a source of ammonia, such as ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer and concentrate to give crude methyl 3-aminomethyl-phenylacetate.

-

Step 3: Hydrolysis of Methyl 3-aminomethyl-phenylacetate

This step is identical to the hydrolysis step in the reductive pathway from a cyano group.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Features & Advantages | Disadvantages & Limitations | Typical Overall Yield |

| Gabriel Synthesis | - High selectivity for primary amines.[1] - Avoids over-alkylation.[1] - Reliable and well-established. | - Requires stoichiometric use of phthalimide. - Can involve harsh conditions for phthalimide cleavage.[2] - Phthalhydrazide byproduct can be difficult to remove completely.[3] | 60-75% |

| Reduction of Cyano Group | - High-yielding and atom-economical. - Catalytic process, reducing waste.[1] - Scalable for industrial production.[3] | - Use of toxic cyanides in the precursor synthesis.[3] - Requires specialized high-pressure hydrogenation equipment.[3] - Catalyst can be expensive and requires careful handling. | 70-85% |

| Reductive Amination | - Versatile one-pot procedure.[8] - Mild reaction conditions.[11] - Good functional group tolerance. | - Requires a specific aldehyde precursor which may need to be synthesized. - Use of toxic sodium cyanoborohydride (generates HCN in acidic conditions).[11] - Potential for side reactions if not carefully controlled. | 65-80% |

Conclusion

The synthesis of this compound can be successfully achieved through several robust and reliable pathways. The choice of the optimal route depends on a careful consideration of factors such as the scale of the synthesis, available starting materials and equipment, and safety considerations. The Gabriel synthesis offers excellent control for producing the primary amine, while the reduction of a nitrile is often favored for its efficiency and scalability. Reductive amination provides a versatile and mild alternative. By understanding the underlying principles and practical details of each method, researchers can select and execute the most appropriate synthetic strategy to obtain this valuable chemical building block for their drug discovery and development endeavors.

References

- Hofmann, A. W. Ueber eine neue Bildungsweise der Amine. Ber. Dtsch. Chem. Ges.1881, 14, 2725–2736.

- CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google P

- Emerson, W. S.

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61, 3849–3862.

- Palladium on Carbon (Pd/C) - Common Organic Chemistry. (n.d.).

- Ing, H. R.; Manske, R. H. F. A Modification of the Gabriel Synthesis of Amines. J. Chem. Soc.1926, 2348.

- CN1268604C - Industrial preparation method for 3-amino phenylacetic acid - Google P

- Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971, 93, 2897–2904.

- Reductive Amination - Common Conditions. (n.d.).

- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Video]. YouTube. [Link]

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]

- US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons - Google P

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.).

- Catalytic hydrogenation and one step hydrogenation-esterification to remove acetic acid for bio-oil upgrading: model reaction study - Catalysis Science & Technology (RSC Publishing). (n.d.).

- Metabolic engineering of Escherichia coli to high efficient synthesis phenylacetic acid from phenylalanine - PubMed. (n.d.).

- Hydrogenation of Esters - ResearchGate. (n.d.).

- WO2004101540A2 - Method for the production of phenylacetic acid derivatives - Google P

- Synthesis of Phenylacetic Acid - Erowid. (n.d.).

- US3919305A - Process for the preparation of phenylacetic acid - Google P

- (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (n.d.).

- Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). (n.d.).

- ChemInform Abstract: Heterogeneous and Homogeneous Catalysis for the Hydrogenation of Carboxylic Acid Derivatives: History, Advances and Future Directions - ResearchGate. (n.d.).

- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.).

Sources

- 1. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. inventivapharma.com [inventivapharma.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2004101540A2 - Method for the production of phenylacetic acid derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-Aminomethyl-phenylacetic Acid Structural Analogs: Design, Synthesis, and Pharmacological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-aminomethyl-phenylacetic acid and its structural analogs, a class of compounds with significant potential in neuroscience and drug discovery. As a GABAergic scaffold, these molecules offer a rich foundation for the development of novel therapeutics targeting a range of neurological and psychological disorders. This document delves into the core principles of their design, detailed synthetic methodologies, and robust protocols for their pharmacological evaluation, empowering researchers to explore and advance this promising chemical space.

Introduction: The Significance of the this compound Scaffold

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Dysfunction in the GABAergic system is implicated in a multitude of disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, molecules that modulate GABAergic neurotransmission are of significant therapeutic interest.

This compound can be considered a structural analog of GABA, where the flexible carbon chain is replaced by a more rigid phenylacetic acid backbone. This inherent rigidity offers a strategic advantage in drug design, as it can lead to improved receptor selectivity and pharmacokinetic properties. The core structure presents three key regions for chemical modification: the phenyl ring, the aminomethyl group, and the acetic acid moiety. By systematically modifying these regions, researchers can fine-tune the pharmacological profile of the resulting analogs to achieve desired therapeutic effects.

Design and Synthesis of Structural Analogs

The rational design of novel this compound analogs hinges on a thorough understanding of structure-activity relationships (SAR) and the application of established medicinal chemistry principles.

Strategies for Structural Modification

Systematic modification of the core scaffold allows for the exploration of chemical space and the optimization of biological activity. Key strategies include:

-

Phenyl Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with the target receptor. For instance, halogenation can enhance binding affinity and metabolic stability.

-

Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. This can be achieved by incorporating the aminomethyl and acetic acid groups into cyclic structures or by introducing bulky groups that restrict bond rotation. The design of conformationally restricted GABA analogs has been a successful strategy in developing selective inhibitors of GABA transporters.[2][3][4]

-

Bioisosteric Replacement: The carboxylic acid or other functional groups can be replaced with bioisosteres to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) while retaining or enhancing biological activity.

General Synthetic Approaches

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common and versatile approach involves the multi-step synthesis from readily available starting materials.

Workflow for the Synthesis of Substituted this compound Analogs:

Caption: Generalized synthetic workflow for producing substituted this compound analogs.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(aminomethyl)phenylacetic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative analog, 4-chloro-3-(aminomethyl)phenylacetic acid.

Step 1: Synthesis of 4-Chloro-3-nitrotoluene

-

To a stirred solution of 4-chlorotoluene (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitrotoluene.

Step 2: Synthesis of 4-Chloro-3-nitrobenzyl bromide

-

To a solution of 4-chloro-3-nitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-nitrobenzyl bromide.

Step 3: Synthesis of 4-Chloro-3-nitrobenzyl cyanide

-

To a solution of 4-chloro-3-nitrobenzyl bromide (1.0 eq) in ethanol, add a solution of sodium cyanide (1.2 eq) in water.

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-nitrobenzyl cyanide.

Step 4: Hydrolysis to 4-Chloro-3-nitrophenylacetic acid

-

A general method for the hydrolysis of benzyl cyanides involves heating with aqueous acid.[5] To 4-chloro-3-nitrobenzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain 4-chloro-3-nitrophenylacetic acid.

Step 5: Reduction to 4-Chloro-3-(aminomethyl)phenylacetic acid

-

To a solution of 4-chloro-3-nitrophenylacetic acid (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product, 4-chloro-3-(aminomethyl)phenylacetic acid.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for rational drug design. While specific SAR studies on a wide range of this compound analogs are limited in publicly available literature, valuable insights can be drawn from studies on related GABAergic compounds and other phenylacetic acid derivatives.

| Modification | Position | Observation | Inference | Reference |

| Phenyl Ring Substitution | Para-position | Electron-withdrawing groups can influence potency. For example, in a series of 1,2-diphenylimidazoles acting on GABA-A receptors, a 4-bromo substituent on a phenyl ring showed high potency. | The electronic properties of the phenyl ring are crucial for receptor interaction. | [2] |

| Conformational Restriction | GABA backbone | Rigid analogs, such as those incorporating cyclopropane or bicyclic systems, often exhibit enhanced selectivity for specific GABA transporter subtypes. | A specific conformation is likely required for optimal binding to different GABAergic targets. | [2][3][6] |

| Chirality | Amino Acid Moiety | Enantiomers of cyclic GABA analogs can exhibit opposite stereoselectivity for GABA-A and GABA-B receptors. | The stereochemistry of the molecule is critical for specific receptor interactions. | [7] |

| Substitution on Amino Group | N-substitution | Large, lipophilic substituents on the nitrogen of nipecotic acid derivatives can lead to potent GABA uptake inhibitors. | The amino group can be modified to target specific binding pockets or alter pharmacokinetic properties. | [8] |

SAR Summary Diagram:

Caption: A typical workflow for determining the functional activity of analogs at GABA-A receptors using electrophysiology.

In Vivo Models

In vivo studies are crucial for assessing the therapeutic potential of the analogs in a whole-organism context.

4.2.1. Anticonvulsant Activity

Several well-established animal models can be used to evaluate the anticonvulsant properties of the synthesized compounds. [9][10][11][12]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat), and the ability of the test compound to prevent the tonic hindlimb extension is measured.

-

Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This model is used to identify compounds that can raise the seizure threshold.

4.2.2. Anxiolytic Activity

The anxiolytic potential of the analogs can be assessed using behavioral models that measure anxiety-like behaviors in rodents. [10]

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model utilizes the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design and development of novel GABAergic modulators. By employing the synthetic strategies and pharmacological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this core structure to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

-

Subtype-selective analogs: Developing analogs with selectivity for specific GABA-A receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. [13][14][15][16][17]* Conformationally rigid analogs: Further exploration of conformationally restricted analogs to better understand the bioactive conformation and improve receptor affinity. [3][4][18][19]* In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action of promising lead compounds.

This in-depth technical guide provides the necessary foundation for researchers to contribute to the advancement of this exciting area of drug discovery, with the ultimate goal of developing novel and effective treatments for a range of neurological and psychiatric disorders.

References

- Kobayashi, S., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry, 26(21), 5726-5737.

- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.

- Anonymous. (n.d.). An in Vivo Method for Testing GABAergic Compounds. PubMed.

- Nakada, T., et al. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic Letters, 24(23), 4234–4238.

- Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241.

- Enna, S. J., & Snyder, S. H. (1976). Characterization of GABA Receptors. Journal of Neurochemistry, 26(1), 221-224.

- Anonymous. (n.d.). Synthesis of GABA-A Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PubMed Central.

- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1), 148.

- Anonymous. (n.d.). GABA. PDSP.

- Krogsgaard-Larsen, P., et al. (1985). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 28(11), 1612-1617.

- Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-41.

- Krogsgaard-Larsen, P., et al. (1975). Structure and biological activity of a series of conformationally restricted analogues of GABA. Journal of Neurochemistry, 25(6), 803-809.

- Zarrindast, M. R., et al. (2019). An In-Vivo Study on Anticonvulsant, Anxiolytic, and Sedative-Hypnotic Effects of the Polyphenol-Rich Thymus Kotschyanus Extract; Evidence for the Involvement of GABAA Receptors.

- Möhler, H., et al. (2002). GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands. Current Opinion in Pharmacology, 2(4), 473-477.

- Anonymous. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. ResearchGate.

- Mendapara, N. (2023). Determination of anticonvulsant activity of drugs using animal models. Slideshare.

- Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(2), 328-341.

- Wang, F., et al. (2008). GABAA receptor subtype selectivity underlying selective anxiolytic effect of baicalin. Neuropharmacology, 55(7), 1231-1237.

- Anonymous. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.

- Ramerstorfer, J., et al. (2015). GABAA Receptor Subtype-Selectivity of Novel Bicuculline Derivatives. Current Medicinal Chemistry, 22(6), 725-736.

- Anonymous. (n.d.). In vitro and in vivo toxicology. GBA Group.

- Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.

- Wang, F. (2008). GABA[subscript A] receptor subtype selectivity underlying selective behavioral profiles of neuroactive flavonoids. HKUST SPD.

- Anonymous. (n.d.). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Science.gov.

- Thompson, S. A., et al. (2017). GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS. Archives of Toxicology, 91(12), 3845-3854.

- Shaohua, L. (2013). Preparation method of chlorinated phenylacetic acid.

- Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.

- Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biological Chemistry, 287(48), 40224-40231.

- Inventiva Pharma. (n.d.).

- Anonymous. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi.

Sources

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 14. GABAA Receptor Subtype-Selectivity of Novel Bicuculline Derivatives | Bentham Science [eurekaselect.com]

- 15. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABA[subscript A] receptor subtype selectivity underlying selective behavioral profiles of neuroactive flavonoids - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]

- 17. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure and biological activity of a series of conformationally restricted analogues of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminomethyl-phenylacetic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Potential

Abstract: The 3-aminomethyl-phenylacetic acid scaffold represents a significant class of γ-aminobutyric acid (GABA) analogs, designed to penetrate the central nervous system and modulate neuronal excitability. Unlike their well-known cyclic counterparts, gabapentin and pregabalin, these acyclic phenyl derivatives offer a distinct chemical space for exploring structure-activity relationships and developing novel therapeutics for epilepsy, neuropathic pain, and anxiety disorders. This guide provides a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to their development. We delve into the scientific rationale behind synthetic strategies and bioanalytical methods, offering field-proven insights for researchers and drug development professionals.

Introduction: The Rationale for Acyclic GABA Analogs

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its therapeutic application is, however, severely limited by its inability to cross the blood-brain barrier (BBB). The development of GABA analogs has been a cornerstone of CNS drug discovery, aiming to create molecules that mimic GABA's function but possess improved pharmacokinetic properties.

The this compound framework serves as a lipophilic scaffold that facilitates BBB penetration. These compounds are structurally designed as conformationally flexible mimics of GABA. While they are analogs of GABA, their primary mechanism of action is often not direct interaction with GABA receptors (GABA-A or GABA-B). Instead, like the clinically successful gabapentinoids, their therapeutic effects are predominantly mediated through high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This guide explores the unique aspects of the phenylacetic acid series of these potent neuromodulators.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is a critical aspect of their development, allowing for systematic structural modifications to probe structure-activity relationships. A common and efficient approach involves the Michael addition of a nitroalkane to a cinnamate ester, followed by reduction of the nitro group.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target scaffold is illustrated below. The primary disconnection breaks the C-N bond, identifying a nitro group as a masked amine, which can be introduced via a conjugate addition to an α,β-unsaturated ester. This strategy is advantageous due to the wide availability of substituted benzaldehydes and nitroalkanes.

Caption: Retrosynthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 3-(Aminomethyl)-3-phenylpropanoate

This protocol describes a representative synthesis, providing a foundation for creating a library of derivatives. The causality for this two-step approach lies in its efficiency and high yields. The Michael addition (Step 1) is a robust C-C bond-forming reaction, and the subsequent catalytic hydrogenation (Step 2) is a clean and effective method for reducing a nitro group to a primary amine without affecting the ester or phenyl ring.

Materials:

-

Ethyl cinnamate

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol (anhydrous)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step 1: Michael Addition - Synthesis of Ethyl 3-Nitro-3-phenylpropanoate

-

To a solution of ethyl cinnamate (1.0 eq) in anhydrous ethanol, add nitromethane (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the catalyst DBU (0.1 eq) dropwise. The choice of DBU, a non-nucleophilic strong base, is critical to deprotonate nitromethane and initiate the conjugate addition without promoting unwanted side reactions like ester hydrolysis.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude nitro ester, which can be purified by column chromatography.

Step 2: Reduction - Synthesis of Ethyl 3-(Aminomethyl)-3-phenylpropanoate

-

Dissolve the purified nitro ester from Step 1 in ethanol in a high-pressure hydrogenation vessel.

-

Carefully add Raney Nickel (approx. 5-10% by weight) as the hydrogenation catalyst. Raney Ni is chosen for its high activity in reducing aliphatic nitro groups under relatively mild conditions.

-

Seal the vessel and purge with nitrogen gas, then pressurize with hydrogen gas (50 psi).

-

Stir the reaction vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The filtration must be done carefully as the catalyst can be pyrophoric.

-

Concentrate the filtrate under reduced pressure to yield the target amino ester, which can be further purified or hydrolyzed to the corresponding carboxylic acid.

Mechanism of Action: Targeting Voltage-Gated Calcium Channels

The primary molecular target for the anticonvulsant and analgesic effects of this compound derivatives is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). These channels are critical for regulating neurotransmitter release at synaptic terminals.

In pathological states such as neuropathic pain and epilepsy, there is an upregulation of α2δ-1 subunits on the presynaptic membrane. This leads to increased calcium influx and excessive release of excitatory neurotransmitters like glutamate and substance P. This compound derivatives bind to the α2δ-1 subunit, disrupting its trafficking to the presynaptic membrane and reducing the overall density of functional VGCCs. This leads to a reduction in calcium influx and a subsequent decrease in neurotransmitter release, thereby dampening neuronal hyperexcitability.

Caption: Drug binding to the α2δ-1 subunit of VGCCs reduces neurotransmitter release.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and pharmacokinetic profile of lead compounds. For the this compound series, modifications to the phenyl ring and the amino acid backbone have yielded key insights.

| Modification | Position | Substituent | Effect on α2δ-1 Binding Affinity | Rationale |

| Phenyl Ring | C4 | Methyl (CH₃) | Increase | The addition of a small, lipophilic group can enhance hydrophobic interactions within the binding pocket of the α2δ-1 subunit. |

| Phenyl Ring | C4 | Chloro (Cl) | Increase | An electron-withdrawing group can alter the electronic properties of the phenyl ring, potentially improving binding interactions. |

| Phenyl Ring | C2 | Methyl (CH₃) | Decrease | Steric hindrance from substitution at the ortho position can disrupt the optimal conformation required for binding to the target protein. |

| Phenyl Ring | C3, C5 | Dimethyl | Variable | Di-substitution can lead to complex steric and electronic effects that may either enhance or detract from binding affinity depending on the specific pattern. |

| Backbone | - | Esterification (COOH -> COOEt) | Decrease | The free carboxylate group is often critical for forming a key salt bridge or hydrogen bond interaction in the binding site. The ester serves as a prodrug that must be hydrolyzed in vivo. |

Table data is representative and synthesized from general principles of medicinal chemistry for this class of compounds.

Bioanalytical Methods and Protocols

Validating the biological activity of newly synthesized derivatives is paramount. The gold-standard assay for this class of compounds is a competitive radioligand binding assay to determine their affinity for the α2δ-1 subunit.

Protocol: [³H]-Gabapentin Competitive Binding Assay